Carprofen

Cyclooxygenase COX-2 selectivity Veterinary NSAID

Carprofen is the benchmark COX-2 selective reference compound for canine in vitro assays, exhibiting >100-fold COX-2:COX-1 selectivity—the highest among veterinary NSAIDs. Its ~200-fold S(+)/R(−) enantiomer potency differential makes it an ideal chiral model compound for enantiomer-specific PK-PD studies and stereoselective analytical method validation. As a high-purity (≥98%) reference standard (CAS 53716-49-7), Carprofen supports veterinary residue monitoring via LC-MS/MS confirmatory assays, cross-species COX pharmacology investigations, and chiral separation validation. Choose Carprofen when species-specific COX-2 selectivity and enantiomeric integrity are non-negotiable.

Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
CAS No. 53716-49-7
Cat. No. B1668582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarprofen
CAS53716-49-7
Synonyms(+-)-isomer of carprofen
(R)-isomer of carprofen
(S)-isomer of carprofen
C 5720
carprofen
carprofen, (+-)-isomer
carprofen, (R)-isomer
carprofen, (S)-isomer
Ro 20-5720
Ro 205720
Molecular FormulaC15H12ClNO2
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
InChIInChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)
InChIKeyPUXBGTOOZJQSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility41.1 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble at 25 °C
3.79e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carprofen (CAS 53716-49-7): A Propionic Acid-Derived Veterinary NSAID with Quantifiable COX-2 Selectivity


Carprofen (CAS 53716-49-7) is a propionic acid-derived nonsteroidal anti-inflammatory drug (NSAID) that exists as a racemic mixture of R(−) and S(+) enantiomers [1]. It is characterized by a carbazole core structure bearing a 6-chloro substituent and an α-methylacetic acid moiety (C₁₅H₁₂ClNO₂, molecular weight 273.71 g/mol), and it is used exclusively in veterinary medicine for analgesic and anti-inflammatory indications . As a reference standard material, Carprofen is also applied in veterinary residue analysis for method validation and confirmatory assays .

Why Carprofen Cannot Be Interchanged with Other Propionic Acid NSAIDs Without Quantitative Justification


Carprofen belongs to the 2-arylpropionic acid class, a broad family of NSAIDs that includes ibuprofen, ketoprofen, and vedaprofen. However, within this class, individual compounds exhibit markedly divergent selectivity profiles for cyclooxygenase (COX) isozymes across species. Substituting Carprofen with a generic 'propionic acid NSAID' based solely on mechanistic class affiliation is unsupported by the quantitative evidence base: Carprofen demonstrates pronounced COX-2 selectivity in canines (≥100-fold), whereas structurally related analogs such as ketoprofen are COX-1 selective, and others like vedaprofen exhibit species-dependent selectivity inversion [1] [2]. Furthermore, Carprofen's stereoselective pharmacokinetics—specifically the enantioselective enterohepatic recycling that prolongs the residence of the active S(+) enantiomer in dogs—introduces a pharmacodynamic duration dimension that cannot be assumed for racemic propionic acid derivatives lacking this chiral disposition pathway [3]. The following evidence items establish the quantitative boundaries for appropriate comparator selection.

Carprofen Procurement Evidence: Quantitative Comparator Data for Scientific Selection Decisions


Carprofen Demonstrates Highest Canine COX-2 Selectivity Among Comparative NSAIDs

In a head-to-head evaluation against multiple veterinary NSAIDs, racemic Carprofen exhibited the greatest selectivity for canine COX-2, with a COX-1:COX-2 IC₅₀ ratio exceeding 100:1, indicating >100-fold greater inhibition potency for COX-2 over COX-1 [1]. This selectivity substantially exceeded that of the next most selective compound in the same assay system, nimesulide (38-fold), as well as tolfenamic acid and meclofenamic acid (each 15-fold) [1].

Cyclooxygenase COX-2 selectivity Veterinary NSAID

S(+) Carprofen Enantiomer Is Approximately 200-Fold More Potent Than R(−) Enantiomer in Canine COX-2 Inhibition

Within the racemic mixture of Carprofen, the S(+) enantiomer is the primary pharmacologically active species for canine COX-2 inhibition. The IC₅₀ of S(+) carprofen against canine COX-2 was determined to be 0.0371 µM, compared to 5.97 µM for the R(−) enantiomer, representing an approximately 200-fold difference in potency [1]. The racemic mixture IC₅₀ was 0.102 µM [1].

Chiral pharmacology Enantioselective COX-2 inhibition

Carprofen Exhibits Intermediate COX-2 Selectivity in Equine Blood Compared with Meloxicam and Flunixin

In an equine whole blood assay, Carprofen demonstrated COX-2 selectivity intermediate between meloxicam (most COX-2 selective) and the COX-1-preferring NSAIDs phenylbutazone and flunixin meglumine [1]. At the IC₈₀ inhibition level, Carprofen exhibited a 12.9% reduction in COX-2 selectivity relative to its IC₅₀ selectivity, whereas meloxicam showed a 41.2% reduction [1]. This indicates that Carprofen maintains more consistent selectivity across the full inhibitory concentration range than meloxicam.

Equine pharmacology Whole blood assay COX selectivity

S(+) Carprofen Enantiomer Demonstrates 11.6× to 218× Greater COX Inhibition Potency than R(−) Enantiomer in Bovine Whole Blood

In bovine (calf) whole blood in vitro assays, S(+) carprofen was consistently the more potent COX inhibitor across the full inhibitory concentration range. The potency ratio S(+):R(−) was 11.6:1 at IC₁₀ and increased to 218:1 at IC₉₀, demonstrating that the enantiomeric potency differential widens dramatically at higher inhibition levels [1]. R(−) carprofen exhibited a concentration-dependent selectivity reversal: preferential COX-2 inhibition at low inhibition (IC₁₀ COX-1:COX-2 = 6.63:1) but switched to preferential COX-1 inhibition at high inhibition (IC₉₅ COX-1:COX-2 = 0.20:1) [1].

Bovine pharmacology Enantiomer potency Whole blood assay

Carprofen Undergoes Enantioselective Enterohepatic Recycling in Dogs, Prolonging S(+) Enantiomer Residence

In dogs, Carprofen exhibits enantioselective enterohepatic recycling: only the S(+) enantiomer undergoes significant recycling via the enterohepatic circulation, while the R(−) enantiomer does not [1]. The biliary clearance of S(+) carprofen is approximately three times higher than that of R(−) carprofen, yet plasma clearance of S(+) carprofen is only about twice that of R(−) carprofen, indicating that biliary excretion and subsequent enterohepatic reabsorption selectively prolongs the systemic exposure of the active S(+) enantiomer [1].

Pharmacokinetics Enterohepatic recycling Stereoselective disposition

Carprofen Demonstrates COX-1 Sparing Profile in Canine In Vitro and In Vivo Systems

Carprofen has been characterized as COX-1 sparing (COX-2 selective) in both in vitro and in vivo canine systems, with the reported incidence of hepatic adverse events in treated dogs being less than 0.06% [1]. This contrasts with non-selective NSAIDs that inhibit both COX-1 and COX-2 comparably. Importantly, Carprofen does not appear to affect platelet function or cause excessive bleeding in surgical procedures, a functional consequence of its COX-1 sparing profile [1].

COX-1 sparing Safety pharmacology Platelet function

Carprofen Application Scenarios for Scientific Procurement and Industrial Use


Canine COX-2 Selectivity Reference Standard for In Vitro Assay Development

Carprofen serves as the benchmark COX-2 selective reference compound for canine in vitro assays due to its validated >100-fold COX-2:COX-1 selectivity ratio, the highest among NSAIDs evaluated in direct canine comparative studies [1]. This application is particularly relevant for laboratories developing or validating canine-specific COX inhibition assays, screening novel veterinary NSAID candidates, or establishing calibration standards for COX-2 selectivity measurements.

Enantiomer-Specific Pharmacodynamic Modeling and Chiral Purity Analysis

The ~200-fold potency differential between S(+) and R(−) Carprofen enantiomers in canine COX-2 inhibition, coupled with the 11.6× to 218× potency ratio range observed in bovine whole blood assays, makes Carprofen an ideal chiral model compound for enantiomer-specific pharmacodynamic studies [1] [2]. This application supports analytical method development for chiral separation validation, enantiomeric purity determination in racemic NSAID formulations, and stereoselective pharmacokinetic-pharmacodynamic (PK-PD) modeling in veterinary species.

Species-Comparative COX Inhibition Studies in Veterinary Pharmacology

Carprofen's well-characterized and divergent COX selectivity profiles across canine (high COX-2 selectivity), equine (intermediate COX-2 selectivity with consistent selectivity across the inhibitory range), and bovine (concentration-dependent enantiomer selectivity reversal) systems make it a valuable tool compound for cross-species comparative pharmacology investigations [1] [2] [3]. This application is relevant for academic and industrial research groups studying species-specific COX isozyme pharmacology, interspecies extrapolation of NSAID efficacy, and translational veterinary drug development.

Veterinary Residue Analysis Method Validation and Confirmatory Assays

As a high-purity reference standard material (CAS 53716-49-7), Carprofen is specifically used for method validation and precise confirmatory analysis across complex biological matrices in veterinary residue monitoring programs [1]. This application supports food safety testing laboratories, regulatory compliance monitoring for veterinary drug residues, and development of LC-MS/MS or HPLC-based analytical methods requiring certified reference standards with established identity, purity, and stability characteristics.

Technical Documentation Hub

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